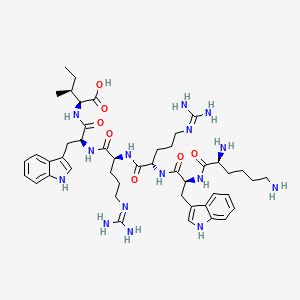![molecular formula C9H13NO B15159611 Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide CAS No. 682747-90-6](/img/structure/B15159611.png)
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3300~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide typically involves the formation of a tricyclic skeleton through intramolecular reactions. One common method includes the formation of a C3-C7 bond from appropriate bicyclo[3.3.0]octane derivatives, either through intramolecular C-H carbene insertion or by ketone-to-cyclopentanol photocyclization . The key precursor, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate, can be synthesized through two alternative routes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The high strain energy of the tricyclic skeleton makes it prone to rearrangement reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like reaction conditions leads to the formation of dimethyl 3-hydroxytricyclo[3.3.0.0~3,7~]octane-1,5-dicarboxylate .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a potential candidate for drug development and other therapeutic applications . Additionally, its high strain energy and propensity for rearrangement reactions make it a valuable compound for studying reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide can be compared with other similar compounds, such as tricyclo[3.3.0.0~2,6~]octane and tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid . These compounds share similar tricyclic structures but differ in their specific chemical properties and reactivity.
Similar Compounds
Propiedades
Número CAS |
682747-90-6 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
tricyclo[3.3.0.02,4]octane-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11) |
Clave InChI |
TUNBDPCGOGTKRP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3C2C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


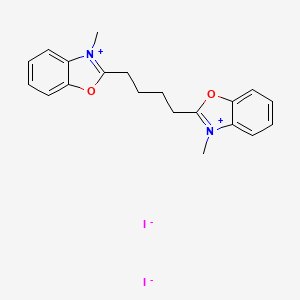
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
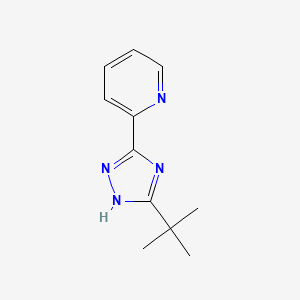
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
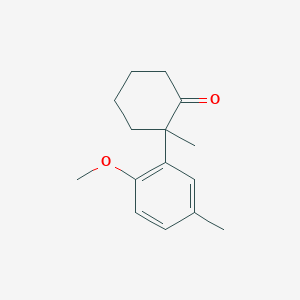
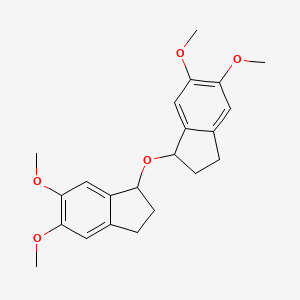
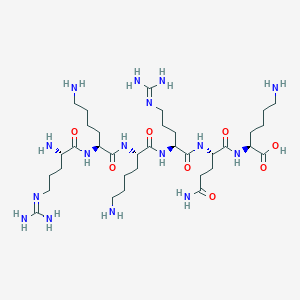
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
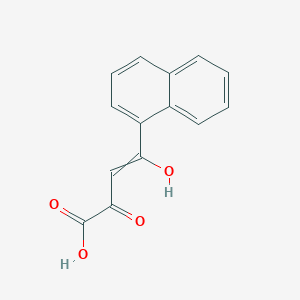
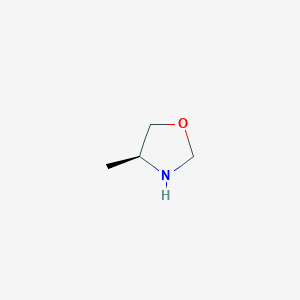
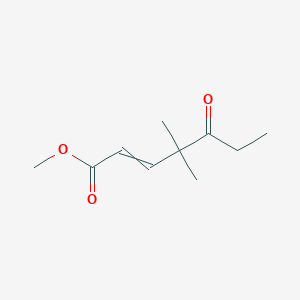
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
